molecular formula C10H9N3O4 B6180779 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 2613385-22-9

3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B6180779
CAS No.: 2613385-22-9
M. Wt: 235.2
InChI Key:
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Description

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure with an ethoxycarbonyl group at the 3-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as pyrazolone derivatives, under acidic or basic conditions. The ethoxycarbonyl group can be introduced through esterification reactions, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, esters, and carboxylic acids.

  • Reduction Products: Amines, alcohols, and hydrocarbons.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents.

  • Carboxylic acid derivatives: Compounds with similar carboxylic acid groups but different core structures.

  • Ester derivatives: Compounds with ethoxycarbonyl groups but different heterocyclic cores.

The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrimidine core with both an ethoxycarbonyl and a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2613385-22-9

Molecular Formula

C10H9N3O4

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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